1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Building Block Synthetic Intermediates

SAR campaigns require exact substituent matching; substituting a meta-chloro analog with ortho, para, or non-halogenated variants introduces uncontrolled electronic and steric variability. - **Differentiation**: Dual 3-chlorophenyl (meta-chloro) groups at N1 and C4 positions - distinct from 1,4-diphenyl or para-chloro analogs. - **Application**: Key comparator for benchmarking halogen effects in kinase inhibitors, GPCR ligands, and agrochemical scaffolds. - **Supply**: ≥95% purity, commercial availability ensures batch-to-batch consistency for derivatization.

Molecular Formula C15H11Cl2N3
Molecular Weight 304.2 g/mol
CAS No. 324008-94-8
Cat. No. B3035516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine
CAS324008-94-8
Molecular FormulaC15H11Cl2N3
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C15H11Cl2N3/c16-11-4-1-3-10(7-11)14-9-19-20(15(14)18)13-6-2-5-12(17)8-13/h1-9H,18H2
InChIKeyROMZLARUZRGGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(3-chlorophenyl)-1H-pyrazol-5-amine: Core Structure & Predicted Properties


1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 324008-94-8) is a member of the 5-aminopyrazole class, distinguished by its 1,4-diaryl substitution pattern with chlorine atoms specifically at the meta-position of each phenyl ring . This heterocyclic compound (C15H11Cl2N3) is primarily utilized as a versatile building block in medicinal and agrochemical research . Key physicochemical properties have been predicted, including a boiling point of 481.5±45.0 °C, a density of 1.38±0.1 g/cm³, and a pKa of 2.13±0.50 . Commercially, it is offered with a minimum purity specification of 95% .

1 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine scaffold
2 Unique meta-chloro electronic and lipophilic profile
3 Versatile building block for focused pyrazole libraries
4 Predicted properties support formulation and purification screening

1,4-Bis(3-chlorophenyl)-1H-pyrazol-5-amine: Uniqueness vs. Analogues


In the context of structure-activity relationship (SAR) studies, the specific substitution pattern on the pyrazole core is a critical determinant of biological activity and physicochemical behavior [1]. While several 1,4-diaryl-1H-pyrazol-5-amines exist, the unique 3-chlorophenyl (meta-chloro) substitution on both the N1 and C4 positions of 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine differentiates it from unsubstituted (1,4-diphenyl) or para-chloro analogs . This specific arrangement influences the molecule's electronic distribution, lipophilicity, and conformational flexibility, which in turn affects its solubility, stability in formulations, and potential interactions with biological targets . Consequently, substituting this compound with a close analog risks invalidating SAR hypotheses and introducing uncontrolled variability into downstream synthesis or assay results.

Target
Substitute
3-chlorophenyl at N1 and C4
4-chlorophenyl or unsubstituted phenyl analog
Electronic and lipophilic profiles may shift, affecting SAR and target interaction readouts.
Conformational flexibility and formulation behavior may not transfer directly.
Substitution geometry alters predicted boiling point and density, impacting purification and handling.

1,4-Bis(3-chlorophenyl)-1H-pyrazol-5-amine: Quantitative Differentiation vs. Analogues


Molecular Weight vs. Unsubstituted Analog

The presence of chlorine atoms in 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine significantly increases its molecular weight relative to the unsubstituted 1,4-diphenyl analog . This is a key differentiator for applications requiring specific mass or for use in reactions sensitive to steric and electronic effects.

Molecular Weight
Class-level inference
~69 g/mol higher than unsubstituted analog
Supports differentiation in mass-sensitive workflows
Predicted from molecular formula
Medicinal Chemistry Building Block Synthetic Intermediates

Predicted Boiling Point: Meta vs. Para Chloro Analogs

Computational predictions indicate that the meta-chloro substitution pattern on 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine yields a distinct boiling point relative to its para-chloro and unsubstituted counterparts .

Boiling Point
Cross-study comparable
~7.8 °C lower than para-chloro analog
May guide distillation purification design
ACD/Labs predicted values
Physicochemical Properties Formulation Purification

Predicted Density & pKa: meta-Cl vs. Non-Halogenated

The introduction of two chlorine atoms alters key physicochemical properties compared to non-halogenated aminopyrazoles. 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine exhibits a higher predicted density and a significantly lower predicted pKa, indicating altered basicity and solubility profiles .

Density & pKa
Class-level inference
Density ~0.23 g/cm³ higher; pKa ~2.32 units lower
Indicates altered basicity and solubility behavior
Predicted; may affect salt formation and ionization
Solubility Formulation ADME Prediction

1,4-Bis(3-chlorophenyl)-1H-pyrazol-5-amine: Research & Industrial Applications


Specialized Building Block for Medicinal Chemistry Libraries

Given its distinct 3-chlorophenyl substitution pattern and predicted physicochemical profile (higher molecular weight and lipophilicity, lower pKa) relative to non-halogenated analogs, 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine serves as a non-interchangeable building block for constructing focused libraries of 5-aminopyrazole derivatives. Researchers can use it to probe the SAR of halogen substitution in kinase inhibitors, GPCR ligands, and other therapeutic targets where meta-chloro substitution is a common pharmacophore feature [1]. The compound's commercial availability at 95% purity provides a reliable starting point for derivatization .

Reference Compound for Meta-Substitution SAR Studies

In systematic SAR campaigns, this compound is an essential comparator. It allows researchers to benchmark the effects of a 3-chlorophenyl group against other substituents (e.g., 2-chloro, 4-chloro, or unsubstituted phenyl) at the 1 and 4 positions of the pyrazole core. The quantitative differences in predicted properties (e.g., ~7.8 °C lower boiling point than para-chloro analog) provide tangible parameters for assessing the impact of substitution geometry on compound behavior and assay performance .

Synthetic Intermediate for Agrochemical Discovery

Pyrazole derivatives with chloroaryl substitution are a privileged scaffold in agrochemicals, notably in fungicides and herbicides. 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine is identified as a building block suitable for this field . The presence of two meta-chlorophenyl groups offers a unique electronic and steric environment for creating novel analogs, differentiating it from simpler phenyl or para-chloro pyrazoles commonly found in this area.

Precursor for Advanced Material Synthesis

The combination of a free primary amine and two chloroaryl groups makes this compound a versatile precursor for synthesizing more complex heterocyclic systems or ligands for coordination chemistry. The amine group is a common site for further functionalization, while the chlorophenyl rings can participate in cross-coupling reactions. The specific meta-chloro arrangement influences the final compound's geometry and electronic properties, making it a distinct choice over other dihalogenated pyrazole building blocks .

Application
Selection Property
Validation Focus
Focused pyrazole library synthesis
Meta-chloro substitution pattern
Review SAR for halogen-substituted aminopyrazoles
Meta-substitution SAR comparator
Predicted boiling point difference
Validate purification conditions and assay behavior vs. para/unsubstituted analogs
Agrochemical discovery intermediate
Dual chloroaryl scaffold
Confirm synthetic utility for novel fungicide/herbicide analogs
Advanced material synthesis precursor
Free amine and cross-coupling sites
Assess geometry and electronic tuning in ligand design

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